Timolol

概要

説明

Timolol is a non-selective beta-adrenergic antagonist used in the treatment of elevated intraocular pressure in ocular hypertension or open-angle glaucoma . It is also used orally to treat high blood pressure, prevent heart attacks, and prevent migraine headaches .

Synthesis Analysis

Formaldehyde-derived oxazolidine derivatives of Timolol have been synthesized . A novel crystalline S-timolol hemihydrate may be prepared by crystallizing it from a solution prepared with an aqueous organic solvent or solvent mixture of the S-timolol base .Molecular Structure Analysis

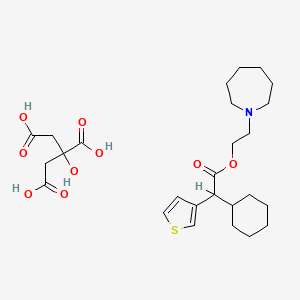

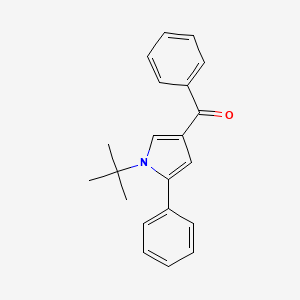

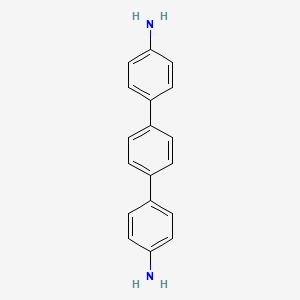

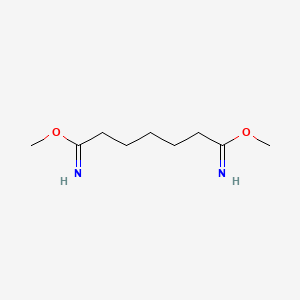

Timolol has a molecular formula of C13H24N4O3S . It possesses an asymmetric carbon atom in its structure and is provided as the levo isomer .Chemical Reactions Analysis

Timolol has been studied for its potential phototoxicity using chemical, in silico, and in vitro methods . The study investigates the photodegradation of Timolol and its potential phototoxicity .Physical And Chemical Properties Analysis

Timolol has a molecular weight of 316.42 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 487.2±45.0 °C at 760 mmHg, and a flash point of 248.5±28.7 °C . It also has a molar refractivity of 82.2±0.3 cm3 .科学的研究の応用

Ophthalmology: Treatment of Glaucoma

Timolol: is widely used as a non-selective ß-adrenergic receptor antagonist in ophthalmic solutions for treating ocular hypertension and open-angle glaucoma . It lowers intraocular pressure by reducing aqueous humor production in the eye.

Cardiovascular Applications: Hypertension and Heart Attacks

Orally administered Timolol helps in the management of hypertension and is used in the treatment of heart attacks. It works by slowing down the heart rate and reducing the workload on the heart .

Neurology: Prevention of Migraine Headaches

Timolol has been found effective in the prevention of migraine headaches. It is believed to work by relaxing blood vessels and stabilizing blood flow in the brain .

Dermatology: Specific Skin Problems

Recently, Timolol has been explored for its efficacy in treating certain dermatological conditions when applied topically .

Photodegradation and Phototoxicity Studies

Research has been conducted on Timolol’s photodegradation and potential phototoxicity. The study used chemical, in silico, and in vitro methods to assess the risk factors associated with Timolol’s exposure to light, which is particularly relevant for drugs that are topically applied or accumulated in the skin .

Drug Manufacturing and Stability

Knowledge of Timolol’s stability under light exposure is crucial for the pharmaceutical industry. It affects both the manufacturing process and the potential side effects observed in patients due to drug degradation .

3D-Printed Drug Delivery Systems

A study focused on using 3D printing methods to manufacture ocular implantable, sustained-release drug delivery systems for Timolol, showcasing its application in advanced pharmaceutical manufacturing technologies .

Experimental Procedures and Results

In studies examining phototoxicity, Timolol solutions were irradiated and analyzed using LC-UV and UPLC-HRMS/MS. The results showed pseudo first-order kinetics of degradation and identified several degradation products. The potential risk of phototoxicity was also studied using chemical tests for detecting reactive oxygen species (ROS) under UV/VIS irradiation and in vitro tests on mouse fibroblasts .

作用機序

Mode of Action

Timolol competes with adrenergic neurotransmitters for binding to its primary targets . By blocking these receptors, it inhibits the action of neurotransmitters such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure .

Biochemical Pathways

Timolol’s action on beta-adrenergic receptors affects several biochemical pathways. It inhibits the production of cyclic AMP, a molecule that plays a crucial role in the signaling pathways of cells . This inhibition leads to a decrease in heart rate and blood pressure. Furthermore, timolol has been found to enhance the antioxidant defense system in the kidney, which may contribute to its therapeutic effects .

Pharmacokinetics

Timolol is rapidly and completely absorbed, with a bioavailability of approximately 60% . This suggests that about half of the administered dose undergoes first-pass metabolism . The drug can exert pharmacological actions for as long as 24 hours if given in the 0.5% or 0.25% doses .

Result of Action

The molecular and cellular effects of Timolol’s action are diverse. It has been found to reduce the aggregation of optineurin (OPTN), a protein implicated in normal-tension glaucoma . Timolol increases the number of ATH5-positive cells, decreases TUNEL-positive cells, increases the LC3B-II/LC3B-I ratio, and decreases the expression of p62 . These changes suggest that Timolol might enhance autophagic flux, leading to reduced OPTN aggregation .

Action Environment

The action, efficacy, and stability of Timolol can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, ethnicity, comorbidities, and cardiovascular risk, can influence the drug’s effectiveness .

Safety and Hazards

Timolol may cause serious side effects including new or worsening chest pain, slow or uneven heartbeats, a light-headed feeling, shortness of breath, swelling, rapid weight gain, muscle weakness, drooping eyelids, vision problems, or a cold feeling in your hands and feet . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJRIMJGRPQVNF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26921-17-5 (maleate (1:1) salt) | |

| Record name | Timolol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026839758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023674 | |

| Record name | (S)-Timolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

>100 | |

| Record name | Timolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

soluble in water | |

| Record name | Timolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Timolol competes with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and the beta(2)-receptors in the vascular and bronchial smooth muscle. This leads to diminished actions of catecholamines, which normally bind to adrenergic receptors and exert sympathetic effects leading to an increase in blood pressure and heart rate. Beta(1)-receptor blockade by timolol leads to a decrease in both heart rate and cardiac output during rest and exercise, and a decrease in both systolic and diastolic blood pressure. In addition to this, a reduction in reflex orthostatic hypotension may also occur. The blockade of beta(2) receptors by timolol in the blood vessels leads to a decrease in peripheral vascular resistance, reducing blood pressure. The exact mechanism by which timolol reduces ocular pressure is unknown at this time, however, it likely decreases the secretion of aqueous humor in the eye. According to one study, the reduction of aqueous humor secretion may occur through the decreased blood supply to the ciliary body resulting from interference with the active transport system or interference with prostaglandin biosynthesis., beta-Adrenergic blocker, Following topical application to the eye, timolol maleate reduces both elevated and normal intraocular pressure in patients with or without open angle (chronic simple, noncongestive) glaucoma or ocular hypertension. Timolol reduces intraocular pressure with little or no effect on accommodation or pupillary size. In patients with elevated intraocular pressure, timolol reduces mean intraocular pressure by about 25-33%. The drug appears to be equally effective in light and dark colored eyes. ... The exact mechanism by which beta-blockers, including timolol, reduce intraocular pressure has not been clearly defined. Fluorophotometric studies suggest that reduced aqueous humor formation is the predominant effect. beta-Adrenergic blocking agents may block endogenous catecholamine stimulated increases in cyclic adenosine monophosphate concentrations within the ciliary processes and subsequent formation of aqueous humor. Timolol appears to cause little or no change in aqueous humor outflow facility. ... In some studies, timolol maleate applied topically to one eye reduced intraocular pressure in both eyes; the mechanism of this effect has not been elucidated. ... A slight decrease in the intraocular hypotensive effect may occur during the first 3 wk of timolol therapy, and tolerance may develop with prolonged use; however, the intraocular pressure lowering effect has been maintained for at least 3 yr with continuous use of the drug in some patients. /Timolol maleate/, Timolol maleate has pharmacologic actions similar to those of other beta-adrenergic blocking agents. The principal physiologic action of timolol is to competitively block beta-adrenergic receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors). Unlike atenolol and metoprolol, timolol is not a beta1-selective adrenergic blocking agent; timolol is a nonselective beta-adrenergic blocking agent, inhibiting both beta1- and beta2-adrenergic receptors. Timolol also does not exhibit the intrinsic sympathomimetic activity seen with pindolol or the membrane stabilizing activity possessed by propranolol or pindolol. ... By inhibiting myocardial beta1-adrenergic receptors, timolol produces negative chronotropic and inotropic activity. The negative chronotropic action of timolol on the sinoatrial node results in a decrease in the rate of sinoatrial node discharge and an increase in recovery time, thereby decreasing resting and exercise stimulated heart rate and reflex orthostatic tachycardia by as much as 30%. High doses of the drug may produce sinus arrest, especially in patients with SA node disease (eg, sick sinus syndrome). Timolol also slows conduction in the atrioventricular node. Timolol usually produces a slight reduction in cardiac output, probably secondary to its effect on heart rate. The decrease in myocardial contractility and heart rate produced by timolol leads to a reduction in myocardial oxygen consumption which accounts for the effectiveness of the drug in chronic stable angina pectoris. ... Timolol suppresses plasma renin activity and suppresses the renin aldosterone-angiotensin system. The renin lowering effect of beta-adrenergic blocking agents may lead to a minimal reduction in glomerular filtration rate and occasionally may reduce renal blood flow; however, other mechanisms (eg, decreased cardiac output, unopposed alpha-mediated renal vasoconstriction) also probably contribute to these effects. Because of the suppression of aldosterone production, beta-adrenergic blocking agents usually produce no measurable increases in plasma volume or sodium and water retention. ... The precise mechanism of timolol's hypotensive effect has not been determined. Timolol may transiently increase peripheral vascular resistance at rest and with exercise, but peripheral vascular resistance usually returns to baseline with continued administration of the drug. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. /Timolol maleate/ | |

| Record name | Timolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TIMOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Timolol | |

CAS RN |

26839-75-8 | |

| Record name | Timolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26839-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timolol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026839758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (S)-Timolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIMOLOL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JKY92S7BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIMOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

202-203, 71.5-72.5 °C | |

| Record name | Timolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TIMOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Timolol?

A: Timolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at both β1 and β2 receptors. [] When applied topically to the eye, Timolol reduces the production of aqueous humor, the fluid that fills the front part of the eye. [] This leads to a decrease in intraocular pressure (IOP). []

Q2: How does the higher affinity of Timolol for β2-adrenoceptors compared to β1-adrenoceptors in the human atrium impact its clinical use?

A: While the higher affinity for β2-adrenoceptors may be beneficial in mitigating β2-adrenoceptor hypersensitivity induced by cardiac β1-adrenoceptor blockade, it also explains why severe asthma can occur even after administration of very low intraocular doses. []

Q3: What is the molecular formula and weight of Timolol?

A3: Timolol maleate, the most commonly used form, has the molecular formula C13H24N4O3S•C4H4O4 and a molecular weight of 432.5 g/mol.

Q4: How does the formulation of Timolol affect its systemic absorption?

A: A study comparing 0.5% Timolol aqueous solution eyedrops with 0.1% Timolol hydrogel found a statistically significant difference in systemic absorption. [] The hydrogel formulation, with its lower Timolol concentration and better bioavailability, resulted in reduced systemic absorption and side effects without compromising efficacy. []

Q5: Can Timolol be incorporated into contact lenses for sustained drug delivery?

A: Research has explored the use of nanostructured lipid carriers (NLCs) to enhance Timolol uptake and sustain its release from contact lenses for glaucoma management. [] This method has shown promising results in improving drug uptake, extending release duration, and potentially leading to better clinical outcomes. []

Q6: What is the effect of esterification on Timolol's ocular and systemic absorption?

A: Studies with Timolol prodrugs, O-butyryl Timolol and O-pivaloyl Timolol, suggest that esterification can enhance ocular absorption and prolong the duration of action compared to Timolol itself. [] This implies that prodrugs may offer a way to increase selectivity and reduce systemic effects. []

Q7: What is the duration of ocular beta-antagonism by Timolol compared to its prodrugs?

A: Topically applied O-butyryl Timolol and O-pivaloyl Timolol (0.25 μg) antagonized isoproterenol-induced ocular hypotension for 8 h, whereas Timolol at the same dose was effective for 4 h. [] This suggests that prodrugs can extend the duration of action in the target organ. []

Q8: How do Timolol concentrations in the treated eye compare to the contralateral eye after topical application?

A: Following topical application of 40 μl of 0.5% Timolol, the mean concentration in the aqueous humor of the treated eye was 1.9 ± 0.8 μg/ml at 74 min, dropping to 105.5 ± 60.9 ng/ml after 18 h. [] In contrast, Timolol was detected in only 42% of contralateral eyes, with significantly lower concentrations. [] This indicates substantial differences in drug exposure between the treated and untreated eyes. []

Q9: Does the presence of Cimetidine influence the pharmacological effects of Timolol ophthalmic solution?

A: Co-administration of Cimetidine, a cytochrome P450 inhibitor, with Timolol ophthalmic solution was found to increase the degree of beta-blockade, resulting in additional reductions in resting heart rate and potentially affecting exercise tolerance. [] This highlights the possibility of drug interactions influencing the systemic effects of topically applied Timolol. []

Q10: What is the comparative efficacy of Timolol and Betaxolol on visual function in glaucoma patients?

A: In a study comparing Betaxolol, Timolol, and Pilocarpine in glaucoma patients, all three drugs effectively reduced IOP. [] While Pilocarpine and Timolol demonstrated a more pronounced pressure reduction than Betaxolol, there were no significant differences in their effects on visual fields, contrast sensitivity, or motion detection. [] Notably, Betaxolol seemed to have a slightly better impact on blue-yellow sensitivity in specific visual field areas compared to Timolol. []

Q11: Is there a difference in the efficacy and safety of Timolol 0.25% compared to Timolol 0.5% for treating simple chronic glaucoma?

A: A 12-month blind randomized trial comparing Timolol 0.25% with Timolol 0.5% for simple chronic glaucoma found that both effectively reduced IOP. [] Interestingly, Timolol 0.25% showed a statistically significant greater IOP reduction at various follow-up intervals compared to the 0.5% concentration. [] This suggests that the lower concentration may be equally effective with potentially fewer side effects. []

Q12: Can Timolol be formulated into nanoparticles for improved delivery?

A: Research has investigated the formulation of Timolol maleate into nanoparticles using chitosan and sodium alginate polymers. [] The resulting nanoparticle gel demonstrated controlled release of the drug and could be a potential approach for targeted delivery in treating infantile hemangiomas. []

Q13: How does the additive intraocular pressure-lowering effect of Latanoprost compare to Dorzolamide when added to Timolol in open-angle glaucoma patients?

A: A study in Greece comparing the additive IOP-lowering effects of Latanoprost and Dorzolamide when combined with Timolol found that Latanoprost provided superior diurnal IOP reduction compared to Dorzolamide. [] This suggests that Latanoprost may be a more effective adjunctive therapy to Timolol for managing IOP in open-angle glaucoma. []

Q14: Can fixed combinations of prostaglandin analogues with Timolol affect the ocular surface?

A: A study evaluating ocular surface changes in patients treated with fixed combinations of prostaglandin analogues (Travoprost, Latanoprost, and Bimatoprost) with Timolol found that while all combinations significantly reduced IOP, they also led to some degree of deterioration in the ocular surface after three months. [] Specifically, the Travoprost/Timolol combination showed increased expression of inflammatory markers. [] These findings highlight the importance of monitoring ocular surface health in patients using fixed-combination glaucoma medications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-1,4-Benzothiazin-3(4H)-one, 2-[2-[3-[[2-(1,3-benzodioxol-5-yloxy)ethyl]methylamino]propoxy]-5-methoxyphenyl]-4-methyl-, (2R)-, (2E)-2-butenedioate (1:1) (9CI)](/img/structure/B1209166.png)